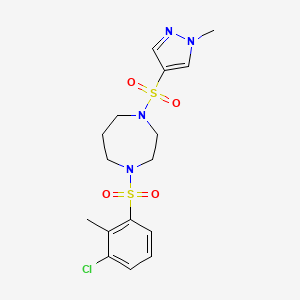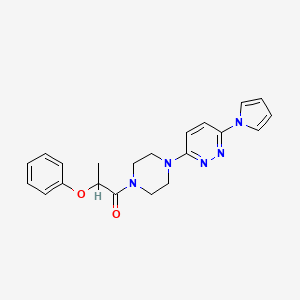
2,6-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves strategic incorporation of fluorine atoms into organic frameworks, exploiting their electronegativity and small size. For example, the synthesis of fluorinated benzamide neuroleptics demonstrates the utility of fluorine in medicinal chemistry, highlighting methods for incorporating fluorine into organic molecules (Mukherjee, 1991). Moreover, the creation of 2,2-difluorovinyl compounds via rhodium-catalyzed C-H activation showcases advanced techniques for introducing fluorine into complex molecules, offering pathways to synthesize fluorinated heterocycles (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, crystal structure analysis can reveal how fluorine substitution affects molecular conformation and intermolecular interactions, as seen in the study of various N-[2-(trifluoromethyl)phenyl]benzamides (Suchetan et al., 2016). These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Fluorinated compounds participate in unique chemical reactions, attributed to the electronegative and lipophilic nature of fluorine. Research into the coupling reactions of benzamides with difluorovinyl tosylate highlights the potential to create diverse fluorinated heterocycles, offering insights into novel reaction pathways and mechanisms (Wu et al., 2017).
Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
Research into the antioxidant capacity of compounds often involves assays such as the ABTS/PP decolorization assay, which evaluates the antioxidant capacity of substances. Although the specific compound was not directly studied, methodologies like these are crucial for understanding the antioxidant properties of a wide range of compounds, including potentially those with similar structures to the one specified (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, including radioligands, plays a significant role in the early detection and treatment evaluation of Alzheimer's disease. While the specific compound is not mentioned, the research into similar compounds for imaging purposes highlights the importance of structural design in developing diagnostic tools (Nordberg, 2007).
Synthesis Methodologies
The practical synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, is critical for the development of pharmaceuticals and other chemical entities. These synthesis methodologies can provide insights into the potential chemical manipulations and applications of the compound (Qiu et al., 2009).
Phase Behavior and Applications of Ionic Liquids
Studies on the phase behavior of ionic liquids with various solutes have implications for the solubility and potential applications of a wide range of compounds, including fluorinated ones. Understanding these interactions can lead to applications in separation processes and novel solvent systems (Visak et al., 2014).
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZRCPZECCQCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)






![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)
![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)

